molecular formula C21H22N2O3S B11454332 2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11454332
M. Wt: 382.5 g/mol
InChI Key: XVYVRTUNLCUTAJ-UHFFFAOYSA-N
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Description

2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate isoquinoline derivative with a thioamide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethylphenyl)-7,8-dimethoxy-3-oxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: Similar structure but lacks the thioxo group.

    2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-thione: Contains an additional thione group.

Uniqueness

The presence of the thioxo group in 2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-ethylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C21H22N2O3S/c1-4-13-7-5-6-8-16(13)23-20(24)17-9-14-10-18(25-2)19(26-3)11-15(14)12-22(17)21(23)27/h5-8,10-11,17H,4,9,12H2,1-3H3

InChI Key

XVYVRTUNLCUTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC

Origin of Product

United States

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